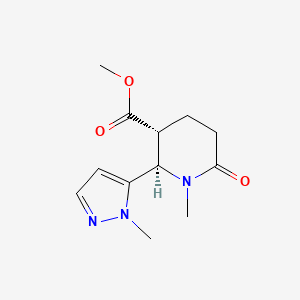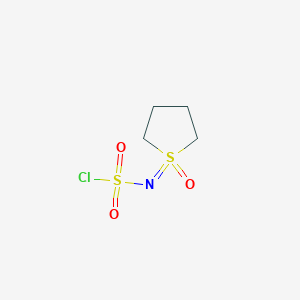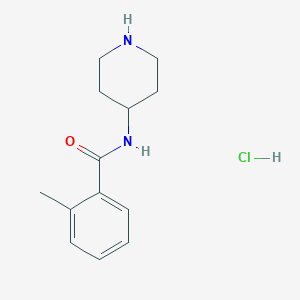
6-methoxyquinolin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxyquinolin-7-amine, also known as 6-MQA, is a compound of the quinoline family. It is a colorless, crystalline solid that is soluble in organic solvents. 6-MQA has a variety of applications, including its use in scientific research, as a pharmaceutical ingredient, and as an industrial chemical. This compound is known for its unique properties, such as its ability to regulate the activity of enzymes, and its potential to act as a chemopreventive agent.
Scientific Research Applications
6-methoxyquinolin-7-amine is used in scientific research to study the effects of quinoline compounds on enzymes, cells, and other biological systems. It is also used to study the effects of quinoline compounds on the development and progression of diseases such as cancer, Alzheimer’s disease, and Parkinson’s disease. 6-methoxyquinolin-7-amine is also used in pharmacological studies to investigate the potential therapeutic benefits of quinoline compounds.
Mechanism of Action
The mechanism of action of 6-methoxyquinolin-7-amine is not fully understood. However, it is believed that 6-methoxyquinolin-7-amine has the ability to regulate the activity of enzymes, which may lead to changes in the expression of genes and proteins. 6-methoxyquinolin-7-amine may also interact with other molecules in the cell, such as DNA and RNA, to alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-methoxyquinolin-7-amine are not fully understood. However, it is believed that 6-methoxyquinolin-7-amine may have the ability to regulate the activity of enzymes, which may lead to changes in the expression of genes and proteins. It is also believed that 6-methoxyquinolin-7-amine may interact with other molecules in the cell, such as DNA and RNA, to alter their structure and function.
Advantages and Limitations for Lab Experiments
The advantages of using 6-methoxyquinolin-7-amine in lab experiments include its availability, its low cost, and its stability in organic solvents. The limitations of using 6-methoxyquinolin-7-amine in lab experiments include its toxicity and its potential to interact with other molecules in the cell.
Future Directions
The potential future directions for 6-methoxyquinolin-7-amine research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research is needed to determine the potential toxicity of 6-methoxyquinolin-7-amine and its potential interactions with other molecules in the cell. Finally, further research is needed to explore the potential of 6-methoxyquinolin-7-amine as a chemopreventive agent.
Synthesis Methods
6-methoxyquinolin-7-amine can be synthesized in a variety of ways including the use of a Grignard reaction, an aldol condensation, and an oxidation reaction. The Grignard reaction involves the use of a Grignard reagent and a quinoline derivative to produce 6-methoxyquinolin-7-amine. The aldol condensation involves the use of an aldehyde and a quinoline derivative to produce 6-methoxyquinolin-7-amine. Finally, the oxidation reaction involves the use of an oxidizing agent and a quinoline derivative to produce 6-methoxyquinolin-7-amine.
properties
IUPAC Name |
6-methoxyquinolin-7-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-5-7-3-2-4-12-9(7)6-8(10)11/h2-6H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFVCONCMWKRRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxyquinolin-7-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[4-(methoxymethoxy)phenyl]carbamoyl}amino)methoxyformamide](/img/structure/B6600090.png)



![[(chlorosulfonyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B6600108.png)






![1-[3-({[(1H-indol-4-yl)methyl]amino}methyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B6600186.png)

